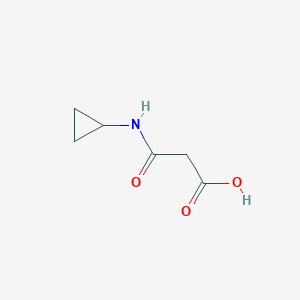

2-(Cyclopropylcarbamoyl)acetic acid

Description

2-(Cyclopropylcarbamoyl)acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a carbamoyl group (-CONH-) linked to a cyclopropyl moiety and an acetic acid backbone. Cyclopropane rings are known to impart steric strain and unique electronic effects, which can influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

3-(cyclopropylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5(3-6(9)10)7-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHCAHFRQPSQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopropylcarbamoyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a carbamoyl moiety and an acetic acid functional group. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, particularly in models of rheumatoid arthritis and other inflammatory conditions.

- Enzyme Inhibition : It exhibits inhibitory activity against specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases.

- Modulation of Signaling Pathways : It may influence signaling pathways such as NF-κB and MAPK, which are pivotal in inflammation and cell survival.

- Interaction with Receptors : The compound may interact with specific receptors, altering downstream signaling cascades that lead to anti-inflammatory effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Rheumatoid Arthritis Models : In a study involving rat models of arthritis, treatment with this compound resulted in significant reductions in joint swelling and pain, suggesting its potential as a therapeutic agent for rheumatoid arthritis.

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that this compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in arthritis models | |

| Enzyme inhibition | Inhibited COX and LOX activities | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

| Mechanism | Description |

|---|---|

| Cytokine modulation | Decreased levels of TNF-α and IL-6 |

| Signaling pathway modulation | Inhibition of NF-κB activation |

| Receptor interaction | Potential binding to inflammatory receptors |

Scientific Research Applications

Organic Synthesis

- Building Block : 2-(Cyclopropylcarbamoyl)acetic acid serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- Reagent : It is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic pathways.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, making it a candidate for biochemical assays aimed at understanding enzyme mechanisms.

- Ligand Development : Its structural properties allow it to function as a ligand in binding studies, which are essential for drug discovery.

Medicinal Chemistry

- Therapeutic Potential : The compound is being explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease mechanisms. For instance, it has been investigated for its role as a p38 kinase inhibitor, which is relevant in treating inflammatory diseases and psychiatric disorders such as depression and anxiety .

- Drug Development : Ongoing studies focus on optimizing its efficacy and safety profile for potential use in pharmaceuticals.

Case Studies

Comparison with Similar Compounds

2-[Cyclopropyl(methyl)amino]acetic Acid

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Key Features: Replaces the carbamoyl group with a methylamino (-N(CH₃)Cyclopropyl) group.

- Properties: Lower polarity compared to carbamoyl derivatives, affecting solubility in polar solvents.

- Applications : Used in peptide synthesis and as a building block for pharmaceuticals.

Amino(cyclopropyl)acetic Acid (Cyclopropylglycine)

- Molecular Formula: C₅H₉NO₂

- Molecular Weight : 129.14 g/mol

- Key Features: Contains an amino (-NH₂) group instead of carbamoyl.

- Properties: Acts as a glycine analog with a cyclopropyl substituent. The amino group increases basicity (pKa ~9.6), making it suitable for peptide modifications. Used in the synthesis of non-proteinogenic amino acids for drug discovery .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

- Molecular Formula : C₆H₁₀O₂S

- Molecular Weight : 146.21 g/mol

- Key Features : Incorporates a thiol (-SH) group, enhancing redox reactivity.

- Properties : The thiol group enables disulfide bond formation, useful in prodrugs or enzyme inhibitors. Higher reactivity compared to carbamoyl derivatives necessitates careful handling under inert conditions .

(4-(Cyclopropylcarbamoyl)phenyl)boronic Acid

- Molecular Formula: C₁₀H₁₁BNO₃

- Molecular Weight : 203.01 g/mol

- Key Features : Combines a carbamoyl group with a boronic acid (-B(OH)₂).

- Properties : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions. The carbamoyl group may stabilize intermediates in catalytic cycles. Used in organic synthesis and materials science .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 2-(Cyclopropylcarbamoyl)acetic Acid* | C₆H₉NO₃ | 143.16 | Carbamoyl, Carboxylic Acid | Pharmaceutical intermediates, peptides |

| 2-[Cyclopropyl(methyl)amino]acetic Acid | C₆H₁₁NO₂ | 129.16 | Methylamino, Carboxylic Acid | Peptide synthesis, drug design |

| Amino(cyclopropyl)acetic Acid | C₅H₉NO₂ | 129.14 | Amino, Carboxylic Acid | Non-proteinogenic amino acid synthesis |

| 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid | C₆H₁₀O₂S | 146.21 | Thiol, Carboxylic Acid | Prodrugs, enzyme inhibitors |

| (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid | C₁₀H₁₁BNO₃ | 203.01 | Carbamoyl, Boronic Acid | Organic synthesis, catalysis |

*Hypothetical data inferred from analogs.

Key Differentiators

- Carbamoyl vs. Amino/Thiol Groups: The carbamoyl group in this compound offers hydrogen-bonding capability, enhancing interactions with biological targets compared to amino or thiol analogs .

- Reactivity : Thiol-containing analogs (e.g., 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid) exhibit higher reactivity in redox environments, limiting their utility in long-term storage but enabling dynamic covalent chemistry .

Preparation Methods

Acid Chloride Route

One of the most common approaches to prepare amides such as 2-(Cyclopropylcarbamoyl)acetic acid is via the acid chloride intermediate of acetic acid derivatives.

- Step 1: Preparation of the acid chloride from 2-carbamoylacetic acid or its precursors using chlorinating agents such as thionyl chloride (SOCl₂). This step is generally performed at temperatures ranging from 20°C to 90°C, often favoring 80-90°C for optimal conversion.

- Step 2: The acid chloride is then reacted with cyclopropylamine under mild conditions, typically at room temperature or slightly elevated temperatures, to form the amide bond.

Solvent and Reaction Conditions:

- Aprotic polar solvents or mixtures thereof are preferred to avoid side reactions such as dimer formation. Examples include chlorobenzene and toluene, though chlorobenzene is favored for reducing unwanted by-products.

- The reaction is often conducted under atmospheric pressure but can be optimized under pressures from 0.1 to 10 bar.

- No catalyst is generally required for the amide formation step, simplifying the process and improving purity.

Direct Amidation Using Carbodiimide Coupling Agents

An alternative method involves direct coupling of the carboxylic acid with cyclopropylamine using carbodiimide reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).

- This method avoids the isolation of acid chlorides.

- Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

- Coupling is facilitated by additives such as N-hydroxybenzotriazole (HOBt) to improve yield and reduce side products.

- The reaction temperature is usually controlled between 0°C and room temperature to prevent decomposition.

Esterification Followed by Aminolysis

Another route involves:

- Esterification of the acetic acid derivative to form an ester (e.g., allyl or isopropyl ester).

- Subsequent aminolysis with cyclopropylamine to yield the amide.

This approach allows for solid-phase synthesis and can be advantageous in modifying the C-terminus of the molecule.

Detailed Research Findings and Data

Analytical and Purification Notes

- The acid chloride intermediates are often handled without isolation to improve overall yield and reduce impurities.

- Purification generally involves crystallization or extraction using solvents such as isopropyl acetate or ethyl acetate.

- Final product characterization includes ^1H NMR, melting point determination, and chromatographic purity assessments.

Summary and Recommendations

- The acid chloride method remains the most efficient and widely used method for preparing this compound due to its high yields and straightforward reaction conditions.

- Carbodiimide coupling offers a milder alternative suitable for substrates sensitive to harsh conditions.

- Esterification followed by aminolysis is useful for solid-phase synthesis and structural modifications but is more complex.

- Choice of solvent and reaction temperature critically affects the purity and yield, with aprotic polar solvents and moderate temperatures preferred to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.